3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride

Purity specification Analytical quality control Synthetic intermediate procurement

This racemic β-amino alcohol hydrochloride is the designated Capivasertib Impurity 21, making it essential for analytical method development and quality control of the Akt inhibitor Capivasertib (AZD5363). The 4-chloro substituent is structurally critical for target binding and cannot be replaced by other halogens. Supplied as the hydrochloride salt for superior aqueous solubility and handling, this compound ensures regulatory compliance and process reproducibility for pharmaceutical R&D and QC laboratories.

Molecular Formula C9H13Cl2NO
Molecular Weight 222.11 g/mol
CAS No. 1159824-48-2
Cat. No. B1418698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride
CAS1159824-48-2
Molecular FormulaC9H13Cl2NO
Molecular Weight222.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CCO)N)Cl.Cl
InChIInChI=1S/C9H12ClNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-12;/h1-4,9,12H,5-6,11H2;1H
InChIKeyZBKLHKDMNIOCIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride (CAS 1159824-48-2) – Properties, Purity & Availability for Pharmaceutical R&D


3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride (CAS 1159824-48-2) is a racemic β-amino alcohol building block with the molecular formula C₉H₁₃Cl₂NO and a molecular weight of 222.11 g/mol . It is supplied as the hydrochloride salt, which enhances its handling and storage properties compared to the free base [1]. The compound features a 4-chlorophenyl substituent, a primary amine, and a primary alcohol, making it a versatile intermediate for asymmetric synthesis and medicinal chemistry . Commercial availability is widespread, with standard purities typically ≥95%, though higher purity grades (≥98%) are offered by some suppliers .

3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride (CAS 1159824-48-2) – Why Phenyl Ring Substitution Dictates Synthetic Utility and Impurity Control


Generic substitution among 3-amino-3-arylpropan-1-ol analogs is not advisable due to the profound influence of aryl ring substitution on both physicochemical properties and specific application fit. The 4-chloro substituent imparts distinct electronic and steric effects that modulate reactivity in cross-coupling reactions and chiral resolution outcomes . Critically, the 4-chloro derivative is a structurally specified impurity (Capivasertib Impurity 21) in the synthesis of the marketed Akt inhibitor Capivasertib (AZD5363), where any other aryl substitution would invalidate analytical method validation and regulatory compliance [1]. Furthermore, the hydrochloride salt form ensures reproducible solubility and stability during storage and handling, whereas the free base or alternative salts may exhibit divergent behavior that complicates process reproducibility .

3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride (CAS 1159824-48-2) – Comparative Quantitative Evidence for Informed Procurement


Commercial Purity Grade Differentiation: 95% vs. 98% for Demanding Synthetic Applications

The commercial purity of 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride is a critical selection factor. While a majority of vendors supply the compound at a minimum purity of 95% , specific suppliers offer a higher purity grade of ≥98% . The 95% specification is sufficient for routine building block use, but the 98% grade reduces side-product formation in multi-step syntheses and is preferred for analytical reference standard applications where higher purity translates to more accurate method validation [1].

Purity specification Analytical quality control Synthetic intermediate procurement

Procurement Cost Comparison: 3-Amino-3-(4-chlorophenyl)propan-1-ol HCl vs. Unsubstituted Phenyl Analog

Cost differentials among aryl-substituted 3-amino-3-arylpropan-1-ol hydrochlorides influence procurement decisions for scale-up. The 4-chloro derivative (CAS 1159824-48-2) is priced at approximately £186.00 per 1 g from a major supplier . In contrast, the unsubstituted phenyl analog (3-Amino-3-phenylpropan-1-ol hydrochloride, CAS 936499-93-3) is available at a significantly lower price point (approximately $50–$100 per 1 g from comparable suppliers) . This price difference reflects the additional synthetic steps and higher demand for the 4-chloro derivative as a specific intermediate in pharmaceutical syntheses.

Procurement cost Building block economics Analog comparison

Physicochemical Property Differentiation: Hydrochloride Salt vs. Free Base Solubility and Handling

The hydrochloride salt form of 3-Amino-3-(4-chlorophenyl)propan-1-ol (CAS 1159824-48-2) confers distinct physicochemical advantages over the free base (CAS 68208-26-4). The free base exhibits limited aqueous solubility, with a reported value of 9.5 g/L at 25°C [1]. In contrast, the hydrochloride salt is expected to have substantially higher aqueous solubility due to ionic interactions, though quantitative data for the hydrochloride is not publicly reported. The salt form also exists as a solid at room temperature with defined melting point, whereas the free base is a low-melting solid, which can complicate accurate weighing and handling .

Salt form selection Solubility Physical form Handling properties

Specificity as a Regulatory Reference Standard: Capivasertib Impurity 21

3-Amino-3-(4-chlorophenyl)propan-1-ol (as the free base or hydrochloride) is formally designated as Capivasertib Impurity 21, a process-related impurity in the synthesis of the marketed Akt inhibitor Capivasertib (AZD5363) [1]. It is supplied with detailed characterization data compliant with regulatory guidelines for use in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) . No other 3-amino-3-arylpropan-1-ol analog can substitute for this specific impurity because chromatographic retention time, mass spectral signature, and structural identity are unique to the 4-chloro derivative [2].

Pharmaceutical impurity Reference standard Analytical method validation Regulatory compliance

Electronic Effect Differentiation: 4-Chloro vs. 4-Fluoro Substituent in Cross-Coupling Reactivity

The 4-chloro substituent (Hammett σₚ = 0.23) is less electron-withdrawing than the 4-fluoro substituent (σₚ = 0.06), which influences the reactivity of the aryl halide in palladium-catalyzed cross-coupling reactions. While direct comparative kinetic data for 3-amino-3-arylpropan-1-ol derivatives are not publicly available, class-level knowledge indicates that the 4-chloro derivative undergoes oxidative addition to Pd(0) more readily than the corresponding 4-fluoro analog due to the weaker C–Cl bond (bond dissociation energy ~96 kcal/mol) compared to the C–F bond (~126 kcal/mol) [1]. This makes the 4-chloro derivative a more reactive substrate for Suzuki-Miyaura and Buchwald-Hartwig couplings when the aryl halide is intended for further functionalization [2].

Cross-coupling Electronic effects Reactivity Hammett constant

3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride (CAS 1159824-48-2) – Recommended Application Scenarios Based on Differentiated Evidence


Pharmaceutical Impurity Reference Standard for Capivasertib (AZD5363) Quality Control

This compound is the designated Capivasertib Impurity 21 and is supplied with full characterization data compliant with regulatory guidelines [1]. It is essential for analytical method development, method validation, and routine quality control of Capivasertib API and finished dosage forms. Procurement should prioritize suppliers offering Certificates of Analysis (COA) with HPLC purity ≥98% and structural confirmation by NMR and MS .

Chiral Building Block for Asymmetric Synthesis of Akt Kinase Inhibitors

As a racemic β-amino alcohol, 3-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride serves as a key intermediate in the synthesis of Capivasertib and related Akt inhibitors [1]. The 4-chloro substituent is structurally required for target binding and cannot be substituted with other halogens without loss of potency . For chiral synthesis, the racemate may be used as a starting material for resolution or as a precursor to enantiopure (R)- or (S)-forms via asymmetric hydrogenation of the corresponding ketone .

Aryl Halide Substrate for Palladium-Catalyzed Cross-Coupling Diversification

The presence of the 4-chlorophenyl group makes this compound a suitable substrate for Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions [1]. Compared to the 4-fluoro analog, the 4-chloro derivative undergoes oxidative addition more readily, enabling subsequent C–C or C–N bond formation . This allows late-stage diversification of the aryl ring in medicinal chemistry campaigns where the β-amino alcohol core is retained.

Hydrochloride Salt for Aqueous Reaction Conditions and Improved Handling

The hydrochloride salt form (CAS 1159824-48-2) offers superior water solubility and is a free-flowing solid at room temperature, unlike the free base which has limited aqueous solubility (9.5 g/L) and a low melting point that complicates accurate weighing [1]. This makes the hydrochloride the preferred form for reactions conducted in aqueous or protic media and for long-term storage stability .

Technical Documentation Hub

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